molecular formula C9H11ClN2O2 B12675121 3-(3-Chloro-2-hydroxyphenyl)-1,1-dimethylurea CAS No. 83898-19-5

3-(3-Chloro-2-hydroxyphenyl)-1,1-dimethylurea

Cat. No.: B12675121
CAS No.: 83898-19-5
M. Wt: 214.65 g/mol
InChI Key: IFFCYOSBJAYENL-UHFFFAOYSA-N
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Description

3-(3-Chloro-2-hydroxyphenyl)-1,1-dimethylurea is an organic compound with a unique structure that includes a chlorinated phenyl ring and a dimethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-2-hydroxyphenyl)-1,1-dimethylurea typically involves the reaction of 3-chloro-2-hydroxybenzaldehyde with dimethylamine and phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Formation of Intermediate: 3-chloro-2-hydroxybenzaldehyde reacts with dimethylamine to form an intermediate.

    Reaction with Phosgene: The intermediate is then reacted with phosgene to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the use of toxic reagents like phosgene.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-2-hydroxyphenyl)-1,1-dimethylurea undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the chlorine atom.

    Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-(3-chloro-2-oxophenyl)-1,1-dimethylurea.

    Reduction: Formation of 3-(2-hydroxyphenyl)-1,1-dimethylurea.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chloro-2-hydroxyphenyl)-1,1-dimethylurea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-2-hydroxyphenyl)-1,1-dimethylurea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-hydroxyphenylboronic acid: Shares the chlorinated phenyl ring but has a boronic acid group instead of a dimethylurea moiety.

    (3-Chloro-2-hydroxypropyl)trimethylammonium chloride: Contains a similar chlorinated phenyl ring but with a different functional group.

Uniqueness

3-(3-Chloro-2-hydroxyphenyl)-1,1-dimethylurea is unique due to its combination of a chlorinated phenyl ring and a dimethylurea moiety, which imparts specific chemical and biological properties not found in similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

83898-19-5

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

3-(3-chloro-2-hydroxyphenyl)-1,1-dimethylurea

InChI

InChI=1S/C9H11ClN2O2/c1-12(2)9(14)11-7-5-3-4-6(10)8(7)13/h3-5,13H,1-2H3,(H,11,14)

InChI Key

IFFCYOSBJAYENL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC1=C(C(=CC=C1)Cl)O

Origin of Product

United States

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